4-(125I)Iododexetimide

Description

Significance of Muscarinic Acetylcholine (B1216132) Receptors in Neuropharmacological and Neurobiological Investigations

Muscarinic acetylcholine receptors (mAChRs) are a class of G protein-coupled receptors that are fundamental to the functioning of the central and peripheral nervous systems. wikipedia.orgnih.gov These receptors are activated by the neurotransmitter acetylcholine and are involved in a wide array of physiological processes. nih.gov In the central nervous system, mAChRs play a crucial role in cognitive functions such as learning and memory, as well as in motor control. nih.govtmc.edu Their involvement is highlighted by the observation that muscarinic antagonists can induce memory loss and that a decline in cholinergic innervation is linked to memory deficits in Alzheimer's disease. tmc.edu

The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the body and mediate various effects. frontiersin.org For instance, M1 receptors are predominantly found postsynaptically in the cerebral cortex and hippocampus, modulating excitatory synapses and playing a part in synaptic plasticity and neuronal excitability. frontiersin.orgpsychiatryonline.org M2 receptors often act as presynaptic autoreceptors, regulating the release of acetylcholine and other neurotransmitters. psychiatryonline.org The diverse roles of these receptor subtypes make them significant targets for drug development aimed at treating a range of neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. psychiatryonline.orgresearchgate.net The ability to study these receptors in detail is paramount to understanding their function in both health and disease.

Overview of Radiolabeled Ligand Applications in Receptoromics and Neuroscience Research

Radiolabeled ligands are indispensable tools in receptoromics and neuroscience research, enabling the non-invasive study and quantification of specific molecular targets within the living brain. snmjournals.orgnih.gov These radioactive probes, often labeled with isotopes like iodine-123, iodine-125 (B85253), or carbon-11, bind to specific receptors, enzymes, or transporters. snmjournals.orgnih.gov This allows researchers to visualize and measure their distribution, density, and function using imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). snmjournals.orgnih.gov

The applications of radiolabeled ligands are extensive. They are used to:

Investigate Neurodegenerative and Neuropsychiatric Disorders: By imaging neuroreceptors, researchers can gain insights into the pathophysiology of conditions like Alzheimer's disease, Parkinson's disease, schizophrenia, and various mood disorders. snmjournals.orgsnmjournals.org

Facilitate Drug Development: Radiolabeled ligands are crucial for developing new therapies. They can be used to determine whether a new drug reaches its intended target in the brain and to measure the degree of receptor occupancy by the drug. snmjournals.orgsnmjournals.org This information is vital for optimizing drug dosage and understanding the mechanism of action.

Study Receptor-Ligand Interactions: Radioligand binding assays are a fundamental technique in pharmacology for characterizing the affinity and selectivity of new compounds for their target receptors. numberanalytics.com

Explore Neurotransmitter Systems: These ligands can be used to study the dynamics of neurotransmitter systems, including potential changes in receptor availability in response to synaptic neurotransmitter levels. nih.gov

The development of highly specific and high-affinity radioligands continues to be a major focus of neuroscience research, as it expands the range of biological processes that can be studied in vivo.

Historical Development and Initial Characterization of 4-(125I)Iododexetimide as a Cholinergic Probe

The development of 4-(125I)Iododexetimide was driven by the need for a potent and specific radioligand to image muscarinic cholinergic receptors using SPECT. acs.org The parent compound, dexetimide (B1670337), was already known as a powerful antagonist of mAChRs with high affinity and stereospecificity. acs.orgsnmjournals.org Its inactive enantiomer, levetimide (B1674941), which has a much lower affinity for these receptors, provided a valuable tool for assessing non-specific binding. acs.orgsnmjournals.org

The initial goal was to create a derivative of dexetimide that could be efficiently labeled with a radioisotope suitable for imaging, such as iodine-123 or iodine-125, without losing its high affinity for mAChRs. acs.org Researchers synthesized a series of halogenated derivatives and found that 4-iododexetimide (B1248845) was a promising candidate. acs.org

Subsequent in vitro and in vivo studies characterized the binding properties of 4-(125I)Iododexetimide. In vitro binding assays using rat heart tissue demonstrated that the radioligand displayed high affinity for myocardial mAChRs. nih.govresearchgate.net In vivo studies in rats and mice confirmed its utility as a cholinergic probe. nih.govnih.gov It showed high accumulation in brain regions rich in muscarinic receptors, such as the cortex and striatum, and this binding was displaceable by known muscarinic antagonists like atropine (B194438). acs.orgnih.gov Furthermore, the accumulation of its inactive stereoisomer, 4-(125I)iodolevetimide, was significantly lower and not affected by atropine, confirming the specific nature of 4-(125I)Iododexetimide binding. nih.govnih.gov

These initial characterization studies established 4-(125I)Iododexetimide as a valuable radioligand for the in vivo investigation of muscarinic cholinergic receptors, paving the way for its use in human neuroimaging studies with SPECT. acs.orgsnmjournals.orgcapes.gov.br

Research Findings on 4-(125I)Iododexetimide

| Study Type | Subject | Key Findings | Reference |

| In Vitro Binding | Rat Myocardium | High affinity for muscarinic cholinergic receptors (Kd = 14.0 nM). | nih.gov |

| In Vivo Distribution | Rat Heart | High accumulation in atrium and ventricle; blocked by atropine. Rapid blood clearance. | nih.gov |

| In Vivo Binding | Mouse Brain | Used to assess brain muscarinic receptors; binding kinetics can be determined. | nih.gov |

| In Vitro Competition | Porcine Brain Synaptosomes | Acetylcholine competes with 4-(125I)Iododexetimide in a dose-dependent manner. | nih.gov |

| In Vivo Imaging (SPECT) | Human Brain | Successfully used to image muscarinic receptors; demonstrated high specific binding. | capes.gov.br |

| In Vitro Selectivity | Human Recombinant Receptors | High affinity for M1 receptor subtype (Ki = 337 pM); also binds to other subtypes. | snmjournals.org |

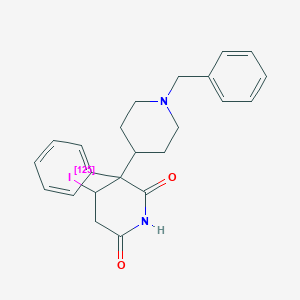

Structure

3D Structure

Properties

CAS No. |

137881-49-3 |

|---|---|

Molecular Formula |

C23H25IN2O2 |

Molecular Weight |

486.4 g/mol |

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-4-(125I)iodanyl-3-phenylpiperidine-2,6-dione |

InChI |

InChI=1S/C23H25IN2O2/c24-20-15-21(27)25-22(28)23(20,18-9-5-2-6-10-18)19-11-13-26(14-12-19)16-17-7-3-1-4-8-17/h1-10,19-20H,11-16H2,(H,25,27,28)/i24-2 |

InChI Key |

UBQSMYZUMKSSBD-XXFZXMJFSA-N |

SMILES |

C1CN(CCC1C2(C(CC(=O)NC2=O)I)C3=CC=CC=C3)CC4=CC=CC=C4 |

Isomeric SMILES |

C1CN(CCC1C2(C(CC(=O)NC2=O)[125I])C3=CC=CC=C3)CC4=CC=CC=C4 |

Canonical SMILES |

C1CN(CCC1C2(C(CC(=O)NC2=O)I)C3=CC=CC=C3)CC4=CC=CC=C4 |

Synonyms |

4-(125I)iododexetimide 4-iododexetimide 4-iododexetimide, 123I-labeled 4-iododexetimide, 125I-labeled 4-iodolevetimide 4-iodolevetimide, 125I-labeled |

Origin of Product |

United States |

Radiochemical Synthesis and Purity Assessment of 4 125i Iododexetimide

Synthetic Pathways for Precursor Compounds of 4-(125I)Iododexetimide

The synthesis of 4-(125I)Iododexetimide necessitates the prior synthesis of suitable precursor compounds. These precursors are molecules designed to readily accept the iodine-125 (B85253) radioisotope. Common strategies involve creating a molecule that is structurally analogous to dexetimide (B1670337) but with a functional group that can be replaced by iodine.

One established pathway involves the creation of a trialkyltin derivative of dexetimide. nih.govuni-mainz.de This is often achieved by reacting a halogenated precursor of dexetimide with an organotin reagent, such as bis(tributyltin), in a palladium-catalyzed reaction. uni-mainz.de The resulting tributyltin precursor is then ready for the radioiodination step. Another approach is the synthesis of a precursor with a trimethylsilyl (B98337) group, which can also be displaced by radioiodine. iaea.org For instance, p-trimethylsilylbenzyl bromide can be synthesized and later used to introduce the radioiodinated benzyl (B1604629) group. iaea.org The synthesis of these precursors often involves multi-step organic chemistry techniques, starting from readily available materials and building the complex structure of the target molecule. scholarsresearchlibrary.combeilstein-journals.orgmdpi.com

The choice of precursor is critical as it influences the efficiency and regioselectivity of the subsequent radiolabeling step. nih.gov Stannylated and silylated precursors are favored because the carbon-tin and carbon-silicon bonds are readily cleaved to allow for the introduction of the radioiodine atom under mild conditions. nih.govrsc.org

Isotopic Labeling Methodologies for 4-(125I)Iododexetimide

Isotopic labeling is the process of incorporating a radioisotope, in this case, iodine-125, into the precursor molecule. taylorandfrancis.com For 4-(125I)Iododexetimide, electrophilic radioiodination is the most common method. nih.govuni-mainz.de

Electrophilic Radioiodination Strategies for 4-(125I)Iododexetimide

Electrophilic radioiodination involves the reaction of an electron-rich precursor with an electrophilic form of radioiodine. nih.gov A widely used strategy is iododestannylation, where a trialkyltin precursor is reacted with radioiodide in the presence of an oxidizing agent. nih.gov This method is highly efficient, proceeds under mild conditions, and offers high regioselectivity, ensuring the iodine atom is attached to the desired position on the aromatic ring. nih.gov

Another effective strategy is iododesilylation, which utilizes a trimethylsilyl precursor. iaea.org This method also proceeds via electrophilic substitution, where the trimethylsilyl group is displaced by the radioiodine. iaea.org These reactions are typically rapid and provide good radiochemical yields. nih.gov

Role of Oxidizing Agents in the Radiosynthesis of 4-(125I)Iododexetimide

Oxidizing agents are crucial in electrophilic radioiodination as they convert the radioiodide (usually in the form of sodium iodide, Na125I) into a more reactive electrophilic species, such as the iodine cation (I+). jove.com This electrophile then readily attacks the electron-rich aromatic ring of the precursor. jove.com

Commonly used oxidizing agents include:

Chloramine-T: A mild and effective oxidizing agent widely used in radioiodination reactions. uni-mainz.denih.gov

Iodogen: A gentle, solid-phase oxidizing agent that minimizes side reactions. nih.gov

Peracetic acid: Generated in situ from hydrogen peroxide and acetic acid, it offers a chlorine-free oxidation method. rsc.org

N-Chlorosuccinimide (NCS): A versatile oxidizing agent that can be used in various solvents. nih.govuni-mainz.de

Chromatographic Purification Techniques for 4-(125I)Iododexetimide

After the radiolabeling reaction, the crude reaction mixture contains the desired 4-(125I)Iododexetimide, unreacted radioiodide, precursor molecules, and other byproducts. nih.gov Purification is essential to obtain a radiochemically pure product suitable for in vivo studies. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. nih.govresearchgate.net

Reverse-phase HPLC (RP-HPLC) is commonly employed, which separates compounds based on their hydrophobicity. idtdna.comox.ac.uk The non-polar stationary phase of the HPLC column retains the more hydrophobic compounds longer than the more polar ones. ox.ac.uk By using a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, the different components of the reaction mixture can be effectively separated. ox.ac.uk The elution of the radiolabeled compound is monitored by a radiation detector, allowing for the collection of the pure 4-(125I)Iododexetimide fraction. nih.gov

Determination of Radiochemical Yield and Specific Activity of 4-(125I)Iododexetimide

Specific Activity (SA) is another crucial parameter, representing the amount of radioactivity per unit mass of the compound (e.g., Ci/mmol or Bq/µmol). nih.govrevvity.com High specific activity is often desirable for receptor imaging studies, as it allows for the administration of a small mass of the radiotracer, minimizing potential pharmacological effects. iaea.org The specific activity is calculated by dividing the total radioactivity of the purified product by the total mass of the compound (both labeled and unlabeled). revvity.com

| Parameter | Definition | Method of Determination | Importance |

| Radiochemical Yield (RCY) | The percentage of initial radioactivity incorporated into the final product. researchgate.netnih.gov | Radio-HPLC analysis of the crude reaction mixture. kcl.ac.uk | Measures the efficiency of the labeling reaction. |

| Specific Activity (SA) | The amount of radioactivity per unit mass of the compound. nih.govrevvity.com | Calculated from the total radioactivity and the total mass of the purified product. | High SA minimizes pharmacological effects of the tracer. |

Synthesis and Radiochemical Evaluation of Stereoisomers (e.g., 4-(125I)Iodolevetimide) for Nonspecific Binding Assessment

In receptor imaging studies, it is essential to differentiate between specific binding of the radiotracer to the target receptors and nonspecific binding to other tissues. snmjournals.org A common and effective method to assess nonspecific binding is to use the pharmacologically inactive stereoisomer of the radioligand. capes.gov.brnih.gov

For 4-(125I)Iododexetimide, its inactive enantiomer is 4-(125I)Iodolevetimide. snmjournals.orgcapes.gov.br Dexetimide exhibits high affinity and stereospecificity for muscarinic receptors, while its stereoisomer, levetimide (B1674941), has a much lower affinity. snmjournals.org Therefore, the synthesis and radiolabeling of 4-Iodolevetimide are performed using similar synthetic and radioiodination methods as for 4-Iododexetimide (B1248845). snmjournals.org

By injecting 4-(125I)Iodolevetimide, researchers can measure the level of radioactivity that accumulates in the brain due to nonspecific interactions. capes.gov.br This information is then used to correct the data obtained with 4-(125I)Iododexetimide, allowing for a more accurate quantification of specific receptor binding. capes.gov.br While this is a powerful technique, it is important to note that even the "inactive" stereoisomer may exhibit some level of specific binding, which should be considered in the analysis. nih.gov

In Vitro Pharmacological Characterization of 4 125i Iododexetimide

Quantitative Receptor Binding Studies of 4-(125I)Iododexetimide

Quantitative analysis of 4-(125I)Iododexetimide binding provides fundamental parameters that describe its interaction with muscarinic receptors. These studies typically involve saturation binding experiments in tissue homogenates to determine the equilibrium dissociation constant (K_d) and the maximum receptor density (B_max).

The equilibrium dissociation constant (K_d) is a measure of a radioligand's affinity for its receptor. Studies conducted on rat myocardial tissue have shown that 4-(125I)Iododexetimide binds with high affinity to muscarinic cholinergic receptors. researchgate.netnih.gov The reported K_d value for this interaction in rat heart was 14.0 nM. researchgate.netnih.govresearchgate.net

The maximum number of binding sites (B_max) provides a measure of the receptor concentration in a given tissue. In vitro binding studies in the rat heart revealed differential receptor densities between cardiac chambers. snmjournals.org The B_max for muscarinic receptors was found to be significantly higher in the atrium compared to the ventricle (p < 0.005). snmjournals.org This regional variation in receptor density within the heart is consistent with the known distribution of cholinergic innervation. snmjournals.org

Determination of Equilibrium Dissociation Constant (K_d) for 4-(125I)Iododexetimide

Competitive Binding Profile of 4-(125I)Iododexetimide with Muscarinic Ligands

Competitive binding experiments are crucial for characterizing the pharmacology of a radioligand. These assays involve measuring the displacement of 4-(125I)Iododexetimide by various unlabeled compounds (ligands), including both antagonists and agonists, to determine their relative affinities for the muscarinic receptor.

The binding of 4-(125I)Iododexetimide to muscarinic receptors can be displaced by known muscarinic antagonists. The antagonist atropine (B194438) has been shown to effectively block the binding of 4-(125I)Iododexetimide to rat myocardial mAChRs. nih.govsnmjournals.org

More detailed competitive binding experiments have been performed using the non-radioiodinated form, 127I-iododexetimide, against the radiolabeled antagonist [3H]N-methylscopolamine in cells expressing human muscarinic receptor subtypes (M1-M5). snmjournals.org These studies show that iododexetimide has a high affinity for all five subtypes, with the highest affinity for the M1 receptor. snmjournals.org The affinity for the M1 receptor was found to be 1.9 to 16.9 times higher than for the other four mAChR subtypes. snmjournals.org The M1 receptor antagonist olanzapine (B1677200) has also been shown to inhibit 123I-iododexetimide binding in rats. snmjournals.org

Table 1: Affinity (K_i) of 127I-Iododexetimide for Human Muscarinic Receptor Subtypes This table shows the inhibitor constant (K_i) values derived from competitive binding assays where 127I-Iododexetimide displaced [3H]N-methylscopolamine from cloned human muscarinic receptors (M1-M5). Data is sourced from Bakker et al. (2015). snmjournals.orgresearchgate.net

| Receptor Subtype | Mean K_i (pM) |

| M1 | 337 |

| M2 | 1340 |

| M3 | 643 |

| M4 | 647 |

| M5 | 5700 |

The endogenous muscarinic agonist, acetylcholine (B1216132), competes with 4-(125I)Iododexetimide for binding to muscarinic receptors in a dose-dependent manner. nih.govresearchgate.net In studies using porcine brain synaptosomes, a 500 µM concentration of acetylcholine was able to inhibit 50% of the specific binding of 4-(125I)Iododexetimide when added simultaneously. nih.govresearchgate.net

Furthermore, the M1/M4 receptor agonist xanomeline (B1663083) has been shown to dose-dependently reduce the binding of 127I-iododexetimide in M1-rich areas of the rat brain, such as the frontal cortex and striatum. snmjournals.org Functional antagonism was also assessed via a GTPγS binding assay, which measures the functional consequence of receptor binding. In this assay, 127I-iododexetimide was shown to inhibit the agonist (acetylcholine) response with the greatest potency at the M1 receptor. snmjournals.org

Table 2: Functional Antagonism (IC_50) of 127I-Iododexetimide at Human Muscarinic Receptors This table presents the IC_50 values for 127I-Iododexetimide in inhibiting an acetylcholine-evoked response in a GTPγS functional assay across the five human muscarinic receptor subtypes. Data is sourced from Bakker et al. (2015). snmjournals.orgresearchgate.net

| Receptor Subtype | Mean IC_50 (nM) |

| M1 | 31 |

| M2 | 642 |

| M3 | 158 |

| M4 | 81 |

| M5 | 490 |

Antagonist Displacement Curves with 4-(125I)Iododexetimide

Stereospecificity of 4-(125I)Iododexetimide Interaction with Muscarinic Receptors

The interaction of 4-(125I)Iododexetimide with muscarinic receptors is highly stereospecific. This is demonstrated by comparing its binding to that of its inactive enantiomer, 4-(125I)Iodolevetimide. In vivo studies in mice and rats have shown that the accumulation of 4-(125I)Iododexetimide in receptor-rich regions is significantly higher than that of 4-(125I)Iodolevetimide. nih.govsnmjournals.orgnih.gov

Specifically, the accumulation of the radiolabeled levetimide (B1674941) isomer in the rat heart was 63% lower than that of the dexetimide (B1670337) isomer. nih.gov Crucially, the binding of 4-(125I)Iododexetimide can be blocked by the muscarinic antagonist atropine, whereas the low level of 4-(125I)Iodolevetimide accumulation is not affected by atropine. nih.govsnmjournals.org This demonstrates that the binding of 4-(125I)Iododexetimide is a specific, receptor-mediated process, while the uptake of its enantiomer, 4-(125I)Iodolevetimide, is largely non-specific. capes.gov.br This stereoselectivity is a key feature that validates the use of 4-(125I)Iododexetimide as a specific probe for muscarinic receptors. snmjournals.org

Muscarinic Receptor Subtype Selectivity of 4-(125I)Iododexetimide (M1-M5)

Competitive binding experiments have been crucial in determining the affinity of 4-(125I)Iododexetimide for the five human muscarinic acetylcholine receptor subtypes (M1-M5). Studies using its non-radioactive counterpart, 127I-iododexetimide, have shown that it possesses a high affinity for the M1 receptor, with a mean inhibition constant (Ki) of 337 pM. snmjournals.org While it binds to all five subtypes, its affinity for the M1 receptor is notably higher—1.9 to 16.9 times greater than for the other four subtypes. snmjournals.org This indicates a preferential, though not entirely exclusive, binding to the M1 receptor. snmjournals.org

It is important to note that 4-iododexetimide (B1248845) is considered a subtype-unspecific muscarinic receptor antagonist with high affinity. nih.gov The high degree of similarity in the acetylcholine binding site across the five mAChR subtypes presents a challenge for developing highly selective ligands. mdpi.com

Table 1: Affinity of 127I-Iododexetimide for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Mean Ki (pM) | Fold-Selectivity over other mAchRs |

|---|---|---|

| M1 | 337 | 1.9 - 16.9 |

| M2 | Data Not Available | Data Not Available |

| M3 | Data Not Available | Data Not Available |

| M4 | Data Not Available | Data Not Available |

| M5 | Data Not Available | Data Not Available |

Data derived from in vitro competitive binding experiments. snmjournals.org

Cell-Based Functional Assays Employing 4-(125I)Iododexetimide (e.g., G-protein Coupling via GTPγ35S)

To assess the functional antagonism of 4-(125I)Iododexetimide, GTPγ35S binding assays are utilized. This type of assay measures the activation of G-proteins, a key step in the signaling cascade following receptor activation. In membranes from cells expressing human M1 receptors, 127I-iododexetimide demonstrated the greatest potency in reducing the agonist response triggered by acetylcholine, with a mean IC50 of 31 nM. snmjournals.org The IC50 value for the M1 receptor was 2.6 to 20.7 times lower than for the other muscarinic receptor subtypes, further confirming its functional preference for the M1 receptor. snmjournals.org

The odd-numbered muscarinic receptors (M1, M3, M5) typically couple through Gq/11 to activate phospholipase C, while the even-numbered receptors (M2, M4) inhibit adenylyl cyclase via Gi proteins. sigmaaldrich.com Functional assays like the GTPγS binding assay are therefore essential for characterizing the downstream consequences of ligand binding and confirming the antagonist properties of compounds like 4-iododexetimide. snmjournals.org

Table 2: Functional Antagonism of 127I-Iododexetimide at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Mean IC50 (nM) | Fold-Selectivity over other mAchRs |

|---|---|---|

| M1 | 31 | 2.6 - 20.7 |

| M2 | Data Not Available | Data Not Available |

| M3 | Data Not Available | Data Not Available |

| M4 | Data Not Available | Data Not Available |

| M5 | Data Not Available | Data Not Available |

Data derived from GTPγ35S binding assays on acetylcholine-activated receptors. snmjournals.org

Autoradiographic Mapping of 4-(125I)Iododexetimide Binding Sites in Biological Tissues

Autoradiography with 4-(125I)Iododexetimide allows for the visualization of muscarinic receptor distribution in tissue sections with high spatial resolution. umich.edu This technique has been employed to map the binding sites of this radioligand in various biological tissues, including the brain and heart. nih.govresearchgate.net

In vitro autoradiography on brain sections reveals the specific anatomical localization of muscarinic receptors. nih.govpsu.edu Studies have shown that acetylcholine can compete with 4-(125I)Iododexetimide for binding to synaptosomes from porcine brain in a dose-dependent manner, highlighting the specificity of the binding. nih.gov For instance, a 500 µM concentration of acetylcholine was found to inhibit 50% of the total specific binding of 4-(125I)Iododexetimide. nih.gov

In the rat heart, 4-(125I)Iododexetimide has been shown to bind with high affinity to muscarinic cholinergic receptors in the myocardium. nih.gov Autoradiographic studies are instrumental in understanding the regional density of these receptors within different tissues, providing a visual representation that complements the quantitative data from homogenate binding assays. nih.govumich.eduresearchgate.net The high specific activity of iodine-125 (B85253) makes it particularly well-suited for autoradiographic imaging of receptor sites. umich.edu

In Vivo Preclinical Investigations Using 4 125i Iododexetimide

Selection and Utilization of Preclinical Animal Models in 4-(125I)Iododexetimide Research

The selection of appropriate animal models is a cornerstone of preclinical research. In the study of 4-(125I)Iododexetimide, various models have been employed to understand the in vivo behavior of this radioligand and its interaction with muscarinic receptors.

Rodent Models (e.g., Rats, Mice) for Muscarinic Receptor Characterization

Rodent models, particularly rats and mice, are extensively used in the characterization of muscarinic receptors with 4-(125I)Iododexetimide. snmjournals.orgsnmjournals.org These models are favored due to their well-understood physiology, genetic tractability, and the availability of established experimental protocols.

Studies in rats have been instrumental in evaluating the biodistribution and receptor binding of 4-(125I)Iododexetimide in various organs, including the brain and heart. google.comnih.gov For instance, research in rats has demonstrated the high accumulation of this radiotracer in the atrium and ventricle of the heart. nih.gov Furthermore, rat studies have shown that the uptake in M1 receptor-rich brain regions like the frontal cortex and striatum is significantly higher than in the cerebellum, which has low levels of these receptors. snmjournals.org

Mice, including wild-type and knockout (KO) models, have also played a crucial role. snmjournals.orgnih.gov Studies in wild-type mice have corroborated findings from rat studies regarding the distribution of 4-(125I)Iododexetimide in the brain. researchgate.net The use of KO mice, specifically those lacking different muscarinic receptor subtypes (M1-M5), has been pivotal in dissecting the subtype selectivity of the radioligand in vivo. snmjournals.orgnih.gov For example, a significant reduction in 4-(125I)Iododexetimide binding was observed in the frontal cortex of M1 KO mice, but not in M2-M5 KO mice, strongly suggesting that its specific binding in the brain is predominantly to M1 receptors. snmjournals.orgnih.gov

In Vivo Pharmacokinetic and Biodistribution Analysis of 4-(125I)Iododexetimide

Pharmacokinetic and biodistribution studies are essential to understand how a radiotracer behaves in a living organism, including its absorption, distribution, metabolism, and excretion. labtoo.com

Organ-Specific Accumulation and Clearance Kinetics of 4-(125I)Iododexetimide

Biodistribution studies in rats have shown that 4-(125I)Iododexetimide accumulates in various organs. In the heart, there is high accumulation in both the atrium and ventricle. nih.gov However, the heart-to-lung and heart-to-liver ratios were found to be below unity, indicating significant uptake in the lungs and liver as well. nih.gov While the uptake in the lungs and liver is high, it does not appear to be specific. researchgate.net The blood clearance of 4-(125I)Iododexetimide is rapid, which is a desirable characteristic for an imaging agent as it can lead to good target-to-background ratios. nih.gov For instance, heart-to-blood ratios of up to 14:1 have been observed. nih.gov

| Organ/Tissue | Accumulation/Uptake | Clearance | Key Findings |

| Heart (Atrium & Ventricle) | High accumulation | - | High uptake observed, with heart-to-blood ratios up to 14:1. nih.gov |

| Lungs | High uptake | - | Heart-to-lung ratio is below unity, indicating significant non-specific binding. nih.govresearchgate.net |

| Liver | High uptake | - | Heart-to-liver ratio is below unity, indicating significant non-specific binding. nih.govresearchgate.net |

| Blood | - | Rapid | Rapid clearance from the blood contributes to favorable imaging characteristics. nih.gov |

Brain Penetration and Regional Distribution of 4-(125I)Iododexetimide

4-(125I)Iododexetimide demonstrates good penetration of the blood-brain barrier. google.com Once in the brain, its distribution correlates with the known densities of muscarinic receptors. capes.gov.br Studies in both rats and mice have consistently shown the highest uptake in M1 receptor-rich areas such as the frontal cortex and striatum. snmjournals.orgresearchgate.net In contrast, the cerebellum, a region with low muscarinic receptor density, shows significantly lower uptake. snmjournals.orggoogle.comcapes.gov.br

The kinetics of brain uptake show that the activity of [123I]Iododexetimide (a SPECT imaging counterpart) increases over 7-12 hours in the neocortex and neostriatum, while it decreases almost immediately after injection in the cerebellum. capes.gov.br This differential uptake and retention pattern further highlights the specific binding of the tracer in receptor-rich regions.

| Brain Region | Relative Uptake | Correlation with Muscarinic Receptors | Key Findings |

| Frontal Cortex | High | High density of M1 receptors | Highest concentrations found in this region. snmjournals.orggoogle.com |

| Striatum | High | High density of M1 receptors | High uptake observed, consistent with M1 receptor distribution. snmjournals.orggoogle.com |

| Hippocampus | High | - | Preferential accumulation noted. google.com |

| Thalamus | Moderate | - | Uptake is lower than in the cortex and striatum but higher than in the cerebellum. capes.gov.br |

| Cerebellum | Low | Low density of muscarinic receptors | Used as a reference region for non-specific binding. snmjournals.orggoogle.comcapes.gov.br |

Assessment of Specific and Non-Specific In Vivo Binding of 4-(125I)Iododexetimide

A critical aspect of characterizing a receptor-binding radioligand is to distinguish its specific binding to the target receptor from non-specific binding to other tissues or molecules.

In vivo studies have demonstrated the high specificity of 4-(125I)Iododexetimide for muscarinic receptors. This has been shown through blockade experiments where the pre-injection of a non-radiolabeled muscarinic antagonist, such as atropine (B194438) or scopolamine (B1681570), significantly reduces the uptake of the radiotracer in receptor-rich regions. google.comnih.gov For example, pre-injection of atropine can block approximately 60% of 4-(125I)Iododexetimide accumulation in the rat heart. nih.gov Similarly, co-administration of scopolamine can completely prevent the preferential accumulation of the tracer in the frontal cortex, hippocampus, and striatum. google.com

The use of the inactive stereoisomer, 4-(125I)Iodolevetimide, provides a direct measure of non-specific binding. snmjournals.orgcapes.gov.br In the heart, the accumulation of 4-(125I)Iodolevetimide was found to be 63% lower than that of 4-(125I)Iododexetimide and was not affected by atropine, confirming its lack of specific binding. nih.gov In the brain, the activity of [123I]Iododexetimide in the neocortex and neostriatum was six to seven times higher than that of [123I]Iodolevetimide, demonstrating a high ratio of specific to non-specific binding. capes.gov.br These findings validate the use of 4-(125I)Iodolevetimide to correct for non-specific binding in imaging studies. capes.gov.br

| Method | Finding | Implication |

| Blockade with Antagonists (e.g., Atropine, Scopolamine) | Pre-injection of antagonists significantly reduces 4-(125I)Iododexetimide uptake in receptor-rich tissues like the heart and brain. google.comnih.gov | Confirms that the accumulation of 4-(125I)Iododexetimide in these tissues is receptor-mediated. |

| Comparison with Inactive Stereoisomer (4-(125I)Iodolevetimide) | 4-(125I)Iodolevetimide shows significantly lower uptake in receptor-rich regions, and its uptake is not blocked by antagonists. nih.govcapes.gov.br | Establishes 4-(125I)Iodolevetimide as a reliable tool to measure non-specific binding in vivo. |

| Knockout Animal Models | Binding of 4-(125I)Iododexetimide is significantly reduced in the brains of M1 receptor knockout mice compared to wild-type and other muscarinic receptor subtype knockout mice. snmjournals.orgnih.gov | Provides strong evidence that the specific in vivo binding of 4-(125I)Iododexetimide in the brain is predominantly to the M1 muscarinic receptor subtype. |

Pharmacological Blockade Studies of 4-(125I)Iododexetimide Uptake

The specificity of 4-(125I)Iododexetimide binding to muscarinic cholinergic receptors in vivo has been extensively verified through pharmacological blockade studies. These investigations involve the pre-administration of known muscarinic antagonists or other compounds to observe their effect on the uptake of the radioligand in receptor-rich tissues.

In studies involving the rat heart, the preinjection of atropine, a non-selective muscarinic antagonist, resulted in a significant reduction of 4-(125I)Iododexetimide accumulation. nih.govresearchgate.netresearchgate.netsnmjournals.org Specifically, atropine was able to block the uptake in the atrium and ventricle by approximately 60%. nih.govresearchgate.net In the atrium, the inhibition reached as high as 65.6% at 30 minutes post-injection, while in the ventricle, the inhibition averaged 55%. snmjournals.org This demonstrates that a substantial portion of the in vivo uptake of 4-(125I)Iododexetimide is due to its specific binding to muscarinic receptors.

Further studies have explored the displacement of 4-(125I)Iododexetimide by other compounds. For instance, the M1/M4 receptor agonist xanomeline (B1663083) and the M1 antagonist olanzapine (B1677200) were both shown to inhibit the binding of the radiotracer in M1-rich areas of the rat brain. snmjournals.org Conversely, the administration of haloperidol, which has a low affinity for M1 receptors, did not affect the binding of 4-(125I)Iododexetimide. snmjournals.org The influence of the endogenous neurotransmitter acetylcholine (B1216132) has also been noted, with studies showing that acetylcholine can compete with 4-(125I)Iododexetimide for binding to muscarinic receptors in a dose-dependent manner. nih.gov

To investigate potential binding to other sites, the effect of imipramine (B1671792) was also studied. snmjournals.org These blockade studies are crucial for validating the radiotracer's target specificity and for interpreting the results of in vivo imaging and biodistribution experiments.

Table 1: Pharmacological Blockade of 4-(125I)Iododexetimide Uptake in Rat Heart

| Blocking Agent | Tissue | Approximate Inhibition | Citation |

|---|---|---|---|

| Atropine | Atrium & Ventricle | ~60% | nih.govresearchgate.net |

| Atropine | Atrium | 65.6% (at 30 min) | snmjournals.org |

| Atropine | Ventricle | 55% (average) | snmjournals.org |

Stereoselective In Vivo Uptake of 4-(125I)Iododexetimide and its Enantiomer

A key characteristic validating the receptor-mediated uptake of 4-(125I)Iododexetimide is its stereoselectivity. This is demonstrated by comparing its in vivo distribution with that of its pharmacologically inactive enantiomer, 4-(125I)Iodolevetimide.

Studies have consistently shown that the accumulation of 4-(125I)Iododexetimide in receptor-rich regions is significantly higher than that of 4-(125I)Iodolevetimide. nih.govsnmjournals.orgnih.gov For example, in the rat heart, the accumulation of 4-(125I)Iodolevetimide was 63% lower than that of 4-(125I)Iododexetimide. nih.gov Furthermore, the uptake of 4-(125I)Iodolevetimide was not blocked by the pre-administration of atropine, indicating that its accumulation is not mediated by specific binding to muscarinic receptors. nih.govsnmjournals.org

Table 2: Comparative In Vivo Uptake of 4-(125I)Iododexetimide and 4-(125I)Iodolevetimide

| Radioligand | Key Finding | Tissue/Region | Citation |

|---|---|---|---|

| 4-(125I)Iododexetimide | High accumulation, blockable by atropine | Rat Heart | nih.govsnmjournals.org |

| 4-(125I)Iodolevetimide | 63% lower accumulation than dexetimide (B1670337) enantiomer, not blocked by atropine | Rat Heart | nih.gov |

| [123I]IDex | 6-7 times higher activity than levetimide (B1674941) enantiomer at equilibrium | Human Neocortex & Neostriatum | nih.govcapes.gov.br |

| [123I]ILev | Homogeneous distribution, not corresponding to receptor concentrations | Human Brain | nih.govcapes.gov.br |

Comparative In Vivo Receptor Occupancy Studies of 4-(125I)Iododexetimide with Other Radioligands

The utility of 4-(125I)Iododexetimide as a radioligand is further understood through comparative studies with other tracers for muscarinic receptors. While direct in vivo comparative occupancy studies with 4-(125I)Iododexetimide are not extensively detailed in the provided context, related research offers valuable insights.

For instance, studies with the iodine-123 labeled version, [123I]IDex, have shown its effectiveness in imaging muscarinic receptors in the human brain via Single Photon Emission Computed Tomography (SPECT). nih.govcapes.gov.br Its high specific binding has been highlighted as a potential advantage for measuring even small changes in muscarinic receptor characteristics. nih.govcapes.gov.br

In the context of myocardial imaging, the use of [123I]IDex was considered; however, it was found to be potentially limited by a low heart-to-lung ratio and relatively high non-specific binding. google.com This led to the development of other derivatives, such as quaternary ammonium (B1175870) derivatives of dexetimide, for improved cardiac imaging with PET and SPECT. google.com

Furthermore, the development of other muscarinic receptor radioligands, such as [11C]dexetimide and various fluorinated analogs, provides a broader context for evaluating the properties of iodinated dexetimide derivatives. osti.govmdpi.com For example, [18F]4-FDEX, a radiofluorinated analogue, has also been evaluated in humans and showed good brain uptake. mdpi.com While 4-(125I)Iododexetimide has proven to be a potent antagonist for in vivo studies, the development of other tracers with potentially different subtype selectivities or pharmacokinetic profiles continues to be an active area of research. nih.govgoogle.com

Methodological Approaches for In Vivo Radioligand Assessment (e.g., Gamma Counting, Probe Techniques)

The in vivo assessment of 4-(125I)Iododexetimide distribution and binding relies on specific methodological approaches. A primary technique involves the use of gamma counting for dissected tissues. Following in vivo administration of the radioligand, animals are euthanized, and various tissues of interest (e.g., brain regions, heart) are collected. The radioactivity in these tissues is then measured using a gamma counter to determine the concentration of the radioligand, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). snmjournals.org This method allows for a quantitative analysis of the biodistribution and the effects of pharmacological interventions.

In addition to post-mortem tissue counting, non-invasive or minimally invasive probe techniques have been employed to assess radioligand kinetics in living animals. One such method is a single-crystal radiation detection system, which has been used to assess brain muscarinic receptors in living mice. nih.gov This probe technique allows for the determination of the kinetics of radioligand binding and the effects of displacement by other drugs, such as atropine, in real-time. nih.gov

For imaging studies with the corresponding SPECT isotope (Iodine-123), single photon emission computed tomography is the modality of choice. nih.govcapes.gov.br This technique provides three-dimensional images of the radiotracer distribution in the body, allowing for the non-invasive visualization and quantification of muscarinic receptor density in the living human brain. nih.govcapes.gov.br

Conceptual and Theoretical Implications of 4 125i Iododexetimide Research

Contributions of 4-(125I)Iododexetimide Studies to Muscarinic Receptor Pharmacology

Research utilizing 4-(125I)Iododexetimide has been instrumental in characterizing muscarinic acetylcholine (B1216132) receptors (mAChRs). As a high-affinity, non-selective muscarinic receptor antagonist, it has enabled detailed investigation into receptor distribution, density, and binding kinetics in various tissues, including the brain and heart. nih.govnih.govuva.nl

One of the key contributions of 4-(125I)Iododexetimide is its use in in-vitro and in-vivo binding assays to quantify mAChRs. For instance, studies have demonstrated its high affinity for rat myocardial mAChRs. nih.govresearchgate.net This has been crucial in understanding the cholinergic regulation of cardiac function. The stereoselectivity of its binding, where the active enantiomer, 4-(125I)Iododexetimide, shows significantly higher specific binding compared to its inactive enantiomer, 4-(125I)Iodolevetimide, has been a cornerstone in validating its use for specific receptor imaging. capes.gov.brnih.gov This stereospecificity allows for the accurate measurement of non-specific binding, a critical factor in quantitative receptor studies. capes.gov.br

Furthermore, recent investigations have delved into the subtype selectivity of iododexetimide. While initially considered non-selective, newer studies have shown that it preferentially binds to the M1 muscarinic receptor subtype. snmjournals.orgresearchgate.net This finding is particularly significant given the role of M1 receptors in cognitive processes and their implication in neuropsychiatric disorders. snmjournals.orgnih.gov The high affinity for M1 receptors makes its radioiodinated form, particularly with Iodine-123, a promising tool for imaging M1 receptor availability in the living human brain using Single Photon Emission Computed Tomography (SPECT). snmjournals.orgresearchgate.net

The following table summarizes the binding affinity (Ki) of 4-(127I)Iododexetimide for different human muscarinic receptor subtypes, highlighting its preference for the M1 receptor.

Binding Affinity of 4-(127I)Iododexetimide for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Mean Ki (pM) |

|---|---|

| M1 | 337 |

| M2 | 638 |

| M3 | 3160 |

| M4 | 1860 |

Data sourced from JNM. snmjournals.org

Elucidation of Cholinergic System Dynamics through 4-(125I)Iododexetimide Investigations

The application of 4-(125I)Iododexetimide has extended beyond static receptor mapping to the elucidation of dynamic cholinergic processes. A pivotal aspect of this research is the investigation of the competition between the radioligand and the endogenous neurotransmitter, acetylcholine (ACh). nih.gov

Studies have shown that acetylcholine can compete with and displace 4-(125I)Iododexetimide from muscarinic receptors in a dose-dependent manner. nih.gov This competitive interaction is fundamental to understanding the functional status of the cholinergic system. For example, in vitro experiments on porcine brain synaptosomes demonstrated that increasing concentrations of acetylcholine led to a significant reduction in the specific binding of 4-(125I)Iododexetimide. nih.gov This suggests that the binding of the radiotracer in vivo is sensitive to fluctuations in synaptic ACh levels. nih.gov

This characteristic implies that imaging with radioiodinated dexetimide (B1670337) could potentially be used to monitor changes in acetylcholine release in the synaptic cleft. nih.gov Such a tool would be invaluable for studying the pathophysiology of disorders associated with cholinergic dysfunction, where alterations in ACh release are a key feature. nih.gov

The table below illustrates the inhibitory effect of acetylcholine on the binding of 4-(125I)Iododexetimide to porcine brain synaptosomes.

Inhibition of 4-(125I)Iododexetimide Binding by Acetylcholine

| Acetylcholine Concentration (µM) | Inhibition of Specific Binding | Experimental Condition |

|---|---|---|

| 500 | 50% | Simultaneous incubation |

Data sourced from J Neural Transm. nih.gov

Development of Next-Generation Muscarinic Radioligands Informed by 4-(125I)Iododexetimide Data

The knowledge gained from studies with 4-(125I)Iododexetimide has been instrumental in guiding the development of new and improved radioligands for muscarinic receptors. The success and limitations of iododexetimide have highlighted key properties that are desirable in a next-generation tracer.

The high specific binding of iododexetimide, particularly its 123I-labeled counterpart for SPECT, demonstrated the feasibility of imaging muscarinic receptors in the living human brain. nih.gov However, its relatively high non-specific binding in some tissues, such as the heart, and its non-selectivity among all muscarinic subtypes in early studies, pointed to areas for improvement. nih.govresearchgate.net

The journey from non-selective ligands like 4-(125I)Iododexetimide to more subtype-selective tracers is a direct outcome of the foundational understanding it helped build. mdpi.comresearchgate.net The development of radiotracers for Positron Emission Tomography (PET), which offers higher sensitivity and resolution than SPECT, has been a major focus. researchgate.netnih.gov The design of these new PET tracers has benefited from the challenges encountered with earlier SPECT ligands. For instance, the need for high brain penetration, low non-specific binding, and high selectivity for specific muscarinic receptor subtypes are key criteria that have been informed by the experience with iododexetimide. researchgate.net

The evolution of muscarinic receptor imaging agents can be seen as a progression from initial broad-spectrum tools to highly specialized probes. The data from 4-(125I)Iododexetimide research provided a crucial benchmark for affinity, specificity, and in vivo behavior that has guided the chemical modifications and selection criteria for these advanced imaging agents. researchgate.netidrblab.net This has led to the development of a variety of PET radioligands with varying degrees of selectivity for different muscarinic receptor subtypes, each designed to answer more specific questions about the role of these receptors in health and disease. researchgate.net

Future Perspectives and Methodological Innovations in 4 125i Iododexetimide Research

Advancements in Radiosynthesis and Quality Control of 4-(125I)Iododexetimide

The synthesis of 4-(¹²⁵I)Iododexetimide is a critical process for its use as a radiotracer in neuroimaging studies. acs.org The methodology for its synthesis and subsequent quality control has been established to ensure the production of a high-purity radiopharmaceutical suitable for research applications. acs.orguva.nl The process involves the radioiodination of a precursor molecule, with subsequent purification to remove any unreacted iodine and other impurities. acs.org

The quality control of the final product is paramount and typically involves techniques such as radio-high-performance liquid chromatography (radio-HPLC). uva.nl This method ensures a high radiochemical purity, generally expected to be at least 95%, which is crucial for accurate and reliable in vivo imaging results. uva.nl The synthesis and biological evaluation of both iodine-125 (B85253) and iodine-123 labeled 4-iododexetimide (B1248845) have been described, highlighting its role as a potent muscarinic cholinergic receptor antagonist. acs.org

Potential for Advanced Preclinical Imaging Modalities with 4-(125I)Iododexetimide

The use of 4-(¹²⁵I)Iododexetimide in conjunction with advanced preclinical imaging modalities holds significant promise for neuropharmacological research. nih.govcapes.gov.br Single-Photon Emission Computed Tomography (SPECT) is a key imaging technique that has been used with the iodine-123 labeled version of iododexetimide to visualize muscarinic acetylcholine (B1216132) receptors in the human brain. capes.gov.br The principles of SPECT, along with Positron Emission Tomography (PET), allow for the non-invasive examination of biochemical transformations by tracking the distribution of radiolabeled compounds.

The development of high-performance preclinical imaging systems, such as those with enhanced sensitivity and resolution, can further refine the utility of 4-(¹²⁵I)Iododexetimide. revvity.com These systems can provide more detailed anatomical and functional information, improving the accuracy of receptor mapping and quantification. revvity.comnih.gov For instance, the integration of SPECT with computed tomography (CT) in preclinical scanners offers both functional and anatomical data in a single imaging session. revvity.com

The inactive enantiomer, 4-iodolevetimide, serves as a valuable tool in these imaging studies. nih.govcapes.gov.br By measuring non-specific binding, it allows for a more accurate determination of the specific binding of 4-(¹²⁵I)Iododexetimide to muscarinic receptors. nih.govcapes.gov.br This stereoisomeric approach simplifies the modeling required to quantify receptor characteristics in the brain. capes.gov.br

Integration of 4-(125I)Iododexetimide Findings into Systems-Level Neuropharmacology Research

Findings from studies using 4-(¹²⁵I)Iododexetimide can be integrated into a broader systems-level understanding of neuropharmacology. This radiotracer allows for the in vivo characterization of muscarinic cholinergic receptors, which are integral to numerous functions in the central and peripheral nervous systems. nih.govnih.gov By mapping the distribution and density of these receptors, researchers can gain insights into the cholinergic system's role in various neurological and psychiatric conditions.

The ability of acetylcholine to compete with 4-(¹²⁵I)Iododexetimide for binding to muscarinic receptors suggests that this radiotracer could be used to investigate changes in synaptic acetylcholine levels in vivo. nih.gov This opens up avenues for studying the dynamics of neurotransmission in different physiological and pathological states. nih.gov

The data obtained from 4-(¹²⁵I)Iododexetimide imaging can be correlated with other neurobiological data, such as gene expression profiles and findings from other imaging modalities, to build comprehensive models of neural circuits and their modulation by the cholinergic system. This integrative approach is crucial for understanding the complex interplay of different neurotransmitter systems in brain function and disease.

Future Directions in the Design and Preclinical Validation of Muscarinic Radiotracers

The development of novel radiotracers for muscarinic receptors is an ongoing area of research, driven by the need for agents with improved properties for both preclinical and clinical applications. nih.gov While 4-(¹²⁵I)Iododexetimide has proven to be a valuable tool, the focus in recent years has shifted towards developing PET tracers, which offer higher sensitivity than SPECT tracers. nih.gov

Future design strategies for muscarinic radiotracers will likely focus on several key areas:

Subtype Selectivity: Developing ligands that are highly selective for one of the five muscarinic receptor subtypes (M1-M5) is a major goal. researchgate.net This would allow for a more precise investigation of the roles of individual subtypes in different brain regions and disease processes.

Improved Pharmacokinetics: Radiotracers with optimal brain uptake, appropriate kinetics for imaging, and minimal metabolism are highly desirable. snmjournals.orgfrontiersin.org

Agonist vs. Antagonist Properties: While most current imaging agents are antagonists, there is growing interest in developing agonist radiotracers, which could provide different information about receptor function. snmjournals.org

Computational Approaches: The use of computational methods, such as protein-ligand docking and pharmacophore modeling, is becoming more common in the early stages of radiotracer design to predict the binding properties of new molecules. nih.govnih.gov

The preclinical validation of new radiotracers is a critical step that involves a combination of in vitro and in vivo studies. nih.gov This includes assessing binding affinity and selectivity, as well as conducting preclinical imaging studies in animal models to evaluate brain penetration, specific binding, and pharmacokinetics. snmjournals.orgnih.gov

Research Findings on Muscarinic Radiotracer Properties

| Radiotracer/Compound | Receptor Target | Key Finding |

| 4-(¹²⁵I)Iododexetimide | Muscarinic Acetylcholine Receptors | A high-affinity antagonist used to assess receptor distribution in the brain. nih.gov Acetylcholine competes with it in a dose-dependent manner. nih.gov |

| ¹¹C-LSN3172176 | M1 Muscarinic Acetylcholine Receptor | A novel M1 agonist PET tracer with high brain uptake and favorable kinetics for quantitative modeling. snmjournals.org |

| (R,S)-[¹²³I]IQNB | Muscarinic Acetylcholine Receptors | One of the first radioligands used for mapping central mAChRs. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.